

An In-depth Technical Guide to the Discovery and Development of Raltitrexed

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, development, and mechanism of action of **Raltitrexed** (Tomudex®, ZD1694), a quinazoline-based folate analogue that acts as a specific inhibitor of thymidylate synthase. The document details its rational design, preclinical evaluation, pharmacokinetic profile, and extensive clinical trial history, particularly in the context of advanced colorectal cancer.

Introduction: The Rationale for a Novel Thymidylate Synthase Inhibitor

For many years, 5-fluorouracil (5-FU) was the primary antimetabolite used in the treatment of advanced colorectal cancer. However, its complex mechanism of action, requirement for biochemical modulation, and challenging toxicity profile spurred the search for more specific and better-tolerated agents. This led to the rational design of a new class of cytotoxic agents targeting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine triphosphate (TTP), an essential precursor for DNA synthesis. **Raltitrexed** was developed as a direct and specific inhibitor of TS, aiming for improved efficacy, a more convenient dosing schedule, and a better safety profile compared to 5-FU.[1]

Discovery and Medicinal Chemistry



Raltitrexed emerged from a focused drug discovery program aimed at developing potent and specific inhibitors of thymidylate synthase. The development process involved optimizing the structure of earlier quinazoline-based antifolates to enhance their therapeutic index.

From Precursors to Raltitrexed: A Journey in Structure-Activity Relationships (SAR)

The journey to **Raltitrexed** began with earlier folate analogues. The precursor drug, CB3717, was a potent TS inhibitor but was associated with dose-limiting nephrotoxicity.[2] Medicinal chemists systematically modified the structure of these early compounds to improve their pharmacological properties. Key modifications included the replacement of a benzene ring with a thiophene ring and the substitution of an N-10 propargyl group with a methyl group. These changes significantly increased the compound's solubility and potency while reducing its nephrotoxicity.[3] This optimization process led to the identification of ZD1694, later named **Raltitrexed**, as a clinical candidate.

Synthesis of Raltitrexed

The synthesis of **Raltitrexed** has been reported through various routes. One common approach involves the alkylation of a key intermediate with 6-bromomethyl-2-methyl-4-quinazolinone, followed by basic hydrolysis to yield the final product. Another reported synthesis starts from 5-nitrothiophene-2-carboxylic acid, involving a sequence of reduction, alkylation, and saponification.[4]

Mechanism of Action

Raltitrexed's cytotoxic effect is a direct consequence of its potent and specific inhibition of thymidylate synthase.[5][6] The process involves several key steps, as illustrated in the signaling pathway diagram below.

Cellular Uptake and Polyglutamation

Raltitrexed is actively transported into cells via the reduced folate carrier (RFC).[5] Once inside the cell, it undergoes extensive polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS). This process, which involves the addition of multiple glutamate residues, is crucial for two reasons: it traps the drug inside the cell, and the polyglutamated forms of **Raltitrexed** are



even more potent inhibitors of thymidylate synthase than the parent compound.[5][6][7] This intracellular retention allows for a prolonged duration of action.[1]

Inhibition of Thymidylate Synthase and Induction of "Thymineless Death"

Thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a cofactor. [8] **Raltitrexed**, particularly in its polyglutamated form, binds to the folate-binding site of thymidylate synthase, preventing the binding of the natural substrate and thereby inhibiting the synthesis of dTMP.[5][6] The depletion of the dTMP pool leads to a lack of thymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair. This state, often referred to as "thymineless death," results in DNA fragmentation and ultimately triggers cell cycle arrest and apoptosis.[5]



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Caption: Raltitrexed's mechanism of action from cellular uptake to apoptosis induction.

Preclinical Development

Raltitrexed underwent extensive preclinical evaluation to characterize its activity, selectivity, and pharmacokinetic profile.

In Vitro Studies

The primary target of **Raltitrexed**, thymidylate synthase, was used in enzymatic assays to determine the drug's inhibitory potency. While specific detailed protocols for these early assays

Foundational & Exploratory





are not readily available in the public domain, they would have typically involved incubating purified thymidylate synthase with its substrates (dUMP and a folate cofactor) in the presence of varying concentrations of **Raltitrexed** and its polyglutamated forms. The inhibition of dTMP formation would then be quantified to determine the IC50 value. The polyglutamated forms of **Raltitrexed** were found to be significantly more potent inhibitors of thymidylate synthase than the parent drug.[7]

The cytotoxic activity of **Raltitrexed** was assessed against various cancer cell lines, with a particular focus on colorectal cancer. A common method used for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay for Cytotoxicity

A detailed, step-by-step protocol for a specific **Raltitrexed** study is not publicly available. However, a general protocol for an MTT assay is as follows:

- Cell Seeding: Cancer cells (e.g., HT-29, SW620 colorectal cancer cell lines) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10⁵ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
- Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Raltitrexed. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the drug.
- Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[10]
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9]
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[10]



 Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then determined by plotting cell viability against drug concentration.

Table 1: In Vitro Cytotoxicity of Raltitrexed in Various Cell Lines

Cell Line	Cell Line Cancer Type		Reference(s)	
L1210	Murine Leukemia	9	[11][12]	
Lovo	Colorectal Cancer	Not specified, but shown to increase Bax protein	[11]	
LS174T	Colorectal Cancer	Not specified, but shown to increase Bax protein	[11]	
НСТ-8	Colorectal Cancer	Not specified, but shown to increase intracellular PRPP	[11]	

In Vivo Studies

The antitumor activity of **Raltitrexed** was evaluated in various animal models, most commonly in nude mice bearing human tumor xenografts.

Experimental Protocol: Colorectal Cancer Xenograft Model

Specific protocols for **Raltitrexed** xenograft studies are not detailed in the available literature. A general methodology would involve:

- Cell Implantation: Human colorectal cancer cells are injected subcutaneously or intraperitoneally into immunocompromised mice (e.g., nude mice).[13][14]
- Tumor Growth: The tumors are allowed to grow to a palpable size.
- Treatment: The mice are then treated with Raltitrexed, typically administered intravenously, at various doses and schedules. A control group receives a vehicle control.



- Monitoring: Tumor size is measured regularly, and the animals' body weight and general health are monitored.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

Pharmacokinetics

The pharmacokinetic profile of **Raltitrexed** has been extensively studied in both preclinical models and human clinical trials.

Table 2: Key Pharmacokinetic Parameters of Raltitrexed in Humans

Parameter	Value	Reference(s)
Administration	Intravenous infusion	[1]
Terminal Half-life (t1/2γ)	Approximately 260 hours	[15]
Plasma Protein Binding	>90%	[15]
Metabolism	Primarily intracellular polyglutamation	[5][6]
Excretion	~50% unchanged in urine, ~15% in feces	[16]
Clearance	~2.4 L/h (40 mL/min)	[15]

The long terminal half-life of **Raltitrexed** is attributed to the sequestration of its polyglutamated forms in tissues.[15] Clearance is significantly reduced in patients with renal impairment, necessitating dose adjustments.[15]

Clinical Development

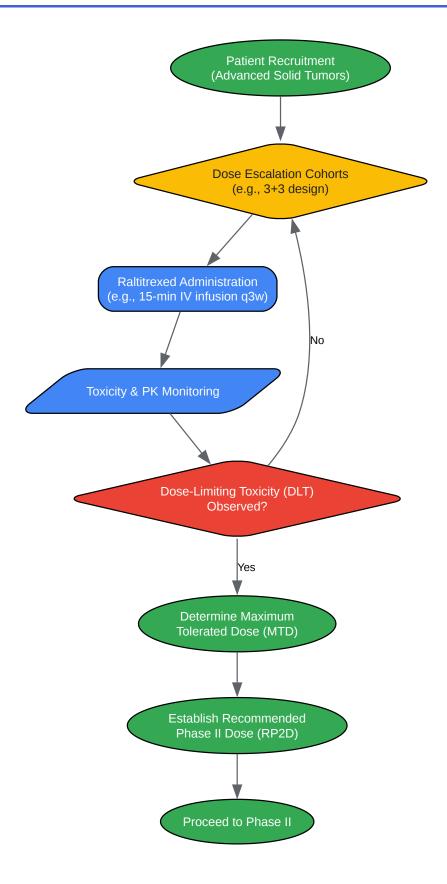
Raltitrexed has undergone a comprehensive clinical development program, including Phase I, II, and III trials, primarily for the treatment of advanced colorectal cancer.



Phase I Clinical Trials

Phase I studies were designed to determine the maximum tolerated dose (MTD), the dose-limiting toxicities (DLTs), and the recommended Phase II dose of **Raltitrexed**. These studies established the optimal dosing schedule as 3 mg/m² administered as a 15-minute intravenous infusion every 3 weeks.[1] The main DLTs were myelosuppression and gastrointestinal toxicity. [1] Combination studies with other chemotherapeutic agents, such as 5-FU and oxaliplatin, were also conducted to explore the safety and preliminary efficacy of these regimens.[10]





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Caption: A generalized workflow for a Phase I dose-escalation trial of Raltitrexed.



Phase II Clinical Trials

Phase II trials were conducted to evaluate the antitumor activity and further assess the safety of **Raltitrexed** at the recommended dose in patients with advanced colorectal cancer.

Table 3: Selected Phase II Clinical Trial Results of Raltitrexed in Advanced Colorectal Cancer



Study	Patient Populatio n	N	Raltitrexe d Dose	Objective Respons e Rate (%)	Median Survival (months)	Referenc e(s)
Cunningha m et al.	Advanced CRC	177	3 mg/m² q3w	26	11.2	[1]
Tomudex Cooperativ e Study Group	Pretreated Advanced CRC	43	3 mg/m² q3w	16	11.6	[17]
Feliu et al. (TOMOX)	First-line Metastatic CRC	48	3 mg/m² q3w + Oxaliplatin	46	Not Reported	[18]
Feliu et al. (TOMIRI)	First-line Metastatic CRC	46	3 mg/m² q3w + Irinotecan	34	Not Reported	[18]
Li et al. (SALIRI + Bev)	Second- line mCRC	94	3 mg/m² q3w + Irinotecan + Bevacizum ab	25.5	17.6	[19]
Li et al. (SALOX + Bev)	Second- line mCRC	6	3 mg/m² q3w + Oxaliplatin + Bevacizum ab	33.3	17.1	[19]
Bi et al.	Refractory mCRC	46	3 mg/m² q3w + S-1	13.0	12.3	[20]

Phase III Clinical Trials



Pivotal Phase III trials were designed to compare the efficacy and safety of **Raltitrexed** with the then-standard of care, 5-FU plus leucovorin (LV), in patients with advanced colorectal cancer.

Table 4: Key Phase III Clinical Trial Results of **Raltitrexed** vs. 5-FU/LV in Advanced Colorectal Cancer

Trial	Treatme nt Arms	N	Objectiv e Respon se Rate (%)	Median Time to Progres sion (months)	Median Overall Survival (months	Key Adverse Events (Grade 3/4) for Raltitrex ed	Referen ce(s)
"Tomude x" Colorecta I Cancer Study Group	Raltitrexe d vs. 5- FU/LV	495	19 vs. 18	Shorter with Raltitrexe d	10.9 vs. 12.3	Stomatiti s (2%), Leukope nia (6%), Diarrhea (10%)	[21]
PETACC -1	Raltitrexe d vs. 5- FU/LV (adjuvant)	1921	-	-	Non- inferiority not met	Higher liver toxicities	[2][22]

While some Phase III trials demonstrated comparable efficacy between **Raltitrexed** and 5-FU/LV regimens, with a more favorable toxicity profile for **Raltitrexed** in terms of mucositis and leukopenia, others did not consistently show non-inferiority, particularly in the adjuvant setting. [2][8][21][22]

Conclusion

Raltitrexed represents a significant milestone in the rational design of targeted cancer therapies. Its discovery and development provided a valuable alternative to 5-FU-based regimens for advanced colorectal cancer, offering a more convenient dosing schedule and a



different toxicity profile. While its use has been somewhat superseded by newer agents, the story of **Raltitrexed** provides crucial insights into the principles of thymidylate synthase inhibition and the development of antifolate drugs. The extensive preclinical and clinical data gathered continue to inform the development of novel cancer therapeutics.

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